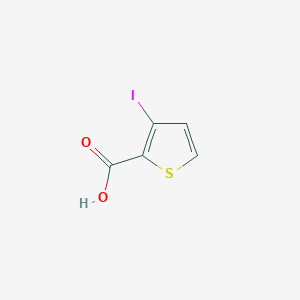

3-iodothiophene-2-carboxylic Acid

Descripción

The exact mass of the compound 3-iodothiophene-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-iodothiophene-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodothiophene-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGLHUXETAKGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374772 | |

| Record name | 3-iodothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-84-9 | |

| Record name | 3-iodothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 3-Iodothiophene-2-carboxylic Acid: An In-Depth Technical Guide

Executive Summary & Strategic Importance

3-Iodothiophene-2-carboxylic acid is a high-value heterocyclic scaffold, serving as a critical linchpin in the synthesis of fused polycyclic systems such as thieno[2,3-c]pyran-7-ones and thienopyridines. Its structural utility lies in the orthogonal reactivity of its functional groups: the C2-carboxylic acid (an electrophile or directing group) and the C3-iodide (a prime handle for palladium-catalyzed cross-couplings like Sonogashira, Suzuki, and Heck).

For drug development professionals, accessing this intermediate with high regiochemical purity is paramount. Contamination with the 4-iodo or 5-iodo isomers—common byproducts of non-optimized lithiation—can lead to disastrous regioisomeric mixtures in downstream library synthesis.

This guide details three distinct pathways to the target, ranked by scalability and regiocontrol:

-

The Halogen Exchange Route (Gold Standard): Robust, scalable, and avoids "halogen dance" isomerization.

-

The Kinetic Lithiation Route (Direct): Rapid but requires strict cryogenic control.

-

The De Novo Cyclization Route: Best for cost-efficiency on multi-kilogram scales.

Retrosynthetic Analysis

The synthesis of 3-iodothiophene-2-carboxylic acid can be deconstructed into three primary logical disconnects.

Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target scaffold.

Pathway 1: The Halogen Exchange Route (Gold Standard)

Best For: Scalability, Regiochemical Purity, Safety.

This pathway mitigates the risk of "halogen dance" (base-catalyzed migration of the halogen) by installing the carboxylic acid on the stable 3-bromo precursor first. The bromine is then swapped for iodine using a copper-catalyzed aromatic Finkelstein reaction.

Phase A: Carboxylation of 3-Bromothiophene

-

Reaction: 3-Bromothiophene + LDA

[3-Bromo-2-lithiothiophene] + CO -

Mechanism: The proton at C2 is the most acidic due to the inductive effect of the sulfur atom and the adjacent bromine. Deprotonation is highly regioselective at -78°C.

Phase B: Copper-Catalyzed Halogen Exchange

-

Reaction: 3-Bromothiophene-2-carboxylic acid (or ester) + NaI + CuI/Ligand

3-Iodo derivative. -

Critical Insight: Direct exchange on the free acid can be sluggish due to copper carboxylate formation. Conversion to the methyl ester is recommended for high yields, followed by mild hydrolysis.

Detailed Protocol (Ester-Mediated Route)

Step 1: Synthesis of 3-Bromothiophene-2-carboxylic acid

-

Setup: Flame-dry a 1L 3-neck flask under Argon. Add 3-Bromothiophene (16.3 g, 100 mmol) and anhydrous THF (200 mL). Cool to -78°C (dry ice/acetone).

-

Lithiation: Add LDA (2.0 M in THF/heptane, 55 mL, 110 mmol) dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. The solution will turn yellow/orange.

-

Quench: Bubble excess anhydrous CO

gas (dried through a CaCl -

Workup: Allow to warm to RT. Quench with 1M HCl (adjust pH to ~1-2). Extract with EtOAc (3x). Wash organics with brine, dry over Na

SO

Step 2: Esterification (Optional but Recommended)

-

Reflux the acid (20.7 g, 100 mmol) in Methanol (100 mL) with catalytic H

SO -

Concentrate, neutralize with NaHCO

, and extract. Yield: ~95% of Methyl 3-bromothiophene-2-carboxylate.

Step 3: Aromatic Finkelstein Exchange

-

Reagents: Charge a Schlenk tube with Methyl 3-bromothiophene-2-carboxylate (2.21 g, 10 mmol), NaI (3.0 g, 20 mmol), CuI (95 mg, 5 mol%), and trans-N,N'-Dimethyl-1,2-cyclohexanediamine (142 mg, 10 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane (10 mL).

-

Conditions: Seal and heat to 110°C for 24 hours.

-

Workup: Cool, dilute with EtOAc, filter through a silica plug to remove Cu salts. Wash with 5% aqueous ammonia (to remove trace Cu) and sodium thiosulfate (to remove I

). Concentrate to yield Methyl 3-iodothiophene-2-carboxylate (>90% yield).[1]

Step 4: Hydrolysis

-

Treat the ester with LiOH·H

O (2 equiv) in THF/H

Pathway 2: Direct Kinetic Lithiation (High Throughput)

Best For: Small scale, Rapid synthesis, Experienced chemists.

This method attempts to install the carboxyl group directly onto 3-iodothiophene. It relies on the kinetic acidity of the C2 proton.

The Risk: Halogen Dance 3-Iodothiophene is prone to base-catalyzed isomerization. The lithiated species (3-iodo-2-lithiothiophene) can undergo iodine migration to form the thermodynamically more stable 3-lithio-2-iodothiophene or other isomers if the temperature rises above -70°C.

Figure 2: The bifurcation point in direct lithiation. Temperature control is the sole determinant of success.

Protocol Modifications for Success:

-

Reagent: Use freshly prepared LDA . Commercial LDA can have varying titers and hydroxide content.

-

Temperature: Maintain -78°C strictly. Do not allow the reaction to warm before CO

addition. -

Quench: Pour the lithiated mixture onto crushed dry ice (inverse quench) rather than bubbling gas, to ensure immediate saturation with CO

.

Pathway 3: The De Novo Fiesselmann/Sandmeyer Route

Best For: Industrial Process Chemistry, Low raw material cost.

If thiophene precursors are expensive or unavailable, the ring can be constructed from acyclic precursors.

-

Fiesselmann Synthesis: Reaction of methyl thioglycolate with 2,3-dichloropropionitrile in the presence of NaOMe yields methyl 3-aminothiophene-2-carboxylate .

-

Sandmeyer Reaction:

-

Diazotization: Treat the amine with NaNO

/HCl at 0°C to form the diazonium salt. -

Iodination: Add KI solution. The diazonium group is displaced by iodide.

-

Hydrolysis: Saponify the ester to the acid.

-

Pros: Avoids organolithiums completely. Very cheap starting materials. Cons: Multi-step; handling of diazonium salts can be hazardous on large scale.

Comparative Data Summary

| Feature | Pathway 1 (Halogen Exchange) | Pathway 2 (Direct Lithiation) | Pathway 3 (Sandmeyer) |

| Starting Material | 3-Bromothiophene | 3-Iodothiophene | Methyl Thioglycolate |

| Regio-Fidelity | Excellent (Locked by Br) | Moderate (Risk of migration) | Excellent (Structural logic) |

| Scalability | High (Kg scale viable) | Low (Cryogenic limits) | High (Process friendly) |

| Step Count | 3-4 | 1 | 3-4 |

| Safety Profile | Good (Standard reagents) | Moderate (Pyrophoric Li) | Moderate (Diazoniums) |

References

-

Synthesis via Halogen Exchange: Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." J. Am. Chem. Soc.[2]2002 , 124, 14844–14845. Link

-

Direct Lithiation & Halogen Dance: Reich, H. J.; Phillips, N. H. "Lithium-Halogen Exchange of Bromothiophenes. The Role of Ate Complexes." J. Am. Chem. Soc.[2]1986 , 108, 2102–2103. Link

-

Application in Sonogashira Coupling: Pal, M.; et al. "Tandem versus single C–C bond forming reaction under palladium–copper catalysis: regioselective synthesis of α-pyrones fused with thiophene." Tetrahedron Lett.[2]2006 , 47, 8993–8997. Link

-

Iodolactonization Precursors: Mancuso, R.; et al. "Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids."[1] J. Org. Chem.2014 , 79, 3506–3518. Link

-

Fiesselmann Synthesis (Classic): Fiesselmann, H. "Thiophene Compounds." German Patent DE1055007B, 1959 . Link

Sources

3-Iodothiophene-2-Carboxylic Acid: The "Ortho-Halo" Scaffold for Fused Heterocycles

Topic: 3-Iodothiophene-2-carboxylic Acid (CAS 60166-84-9) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic building blocks, 3-iodothiophene-2-carboxylic acid (CAS 60166-84-9) occupies a privileged niche.[] It is not merely a functionalized thiophene; it is a quintessential ortho-halo carboxylic acid equivalent . This structural motif—an iodine atom adjacent to a carboxylic acid—serves as a "loaded spring" for molecular complexity.

For medicinal chemists, this compound is the gateway to thieno-fused systems (such as thienopyranones and thienopyrimidinones) via tandem coupling-cyclization sequences.[2] Unlike simple halothiophenes, the C2-carboxylate provides an internal nucleophile or a directing group, while the C3-iodine offers a reactive handle for palladium-catalyzed cross-coupling.[2] This guide explores the synthesis, reactivity, and strategic application of this scaffold in high-value drug discovery.[2]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 60166-84-9 |

| IUPAC Name | 3-Iodothiophene-2-carboxylic acid |

| Molecular Formula | C₅H₃IO₂S |

| Molecular Weight | 254.05 g/mol |

| Appearance | Pale yellow to brownish solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water |

| Acidity (pKa) | ~3.5 (Predicted; stronger than benzoic acid due to thiophene ring electronics) |

| Key Functional Groups | C2-Carboxylic Acid (H-bond donor/acceptor), C3-Iodide (Electrophile) |

Strategic Synthesis: Accessing the Core

The synthesis of 3-iodothiophene-2-carboxylic acid is governed by the need to install the iodine regioselectively at the C3 position, which is electronically less favored than the C5 position in direct electrophilic substitution.[2]

Route A: The Directed Lithiation Pathway (Precision Route)

This is the most common laboratory-scale method, leveraging the ortho-directing ability of the carboxylate or the kinetic acidity of the C2 proton in 3-iodothiophene.[2]

-

Starting Material: 3-Iodothiophene .

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Mechanism:

-

Quench: The resulting 2-lithio-3-iodothiophene intermediate is trapped with solid CO₂ or gaseous CO₂.

-

Workup: Acidification yields the free acid.

Route B: Oxidative Iodination (Scale-Up Route)

Direct iodination of thiophene-2-carboxylic acid typically yields the 5-iodo isomer. To access the 3-iodo isomer, a blocking group strategy or alternative iodinating agents (e.g., NIS with specific catalysts) must be employed, though Route A remains superior for regiocontrol.[2]

Reactivity & Functionalization: The "Tandem" Gateway[2]

The true power of CAS 60166-84-9 lies in its ability to undergo tandem Pd-catalyzed reactions . The proximity of the carboxylic acid (nucleophile) and the iodine (electrophile) allows for "one-pot" complexity generation.

Tandem Sonogashira-Cyclization

Reaction with terminal alkynes yields thieno[2,3-c]pyran-7-ones , a scaffold found in various bioactive natural products and cytotoxic agents.[2]

-

Step 1: Sonogashira coupling of the alkyne at the C3 position.

-

Step 2: Intramolecular nucleophilic attack of the carboxylate oxygen onto the activated alkyne (5-exo-dig or 6-endo-dig cyclization).

Decarboxylative Cross-Coupling

Under specific conditions (e.g., Pd/Cu catalysis with high heat), the carboxylic acid can be extruded as CO₂, allowing the iodine to facilitate biaryl coupling at the C2 position, effectively acting as a traceless directing group.[2]

Visualization of Reaction Pathways

Figure 1: Divergent synthetic pathways.[2] The upper path illustrates the tandem cyclization to fused rings; the lower path shows standard cross-coupling.[2]

Experimental Protocol: Synthesis of Thieno[2,3-c]pyran-7-one

This protocol demonstrates the utility of 3-iodothiophene-2-carboxylic acid in generating fused heterocyclic scaffolds, based on methodologies cited in field literature (e.g., Tetrahedron 2006, 62, 9554).[2]

Objective: Synthesis of 5-substituted-4-alkynylthieno[2,3-c]pyran-7-one.

Reagents:

-

3-Iodothiophene-2-carboxylic acid (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene, 2.0 equiv)[2]

-

PdCl₂(PPh₃)₂ (3-5 mol%)[2]

-

CuI (2 mol%)[2]

-

Triethylamine (Et₃N) (3.0 equiv)[2]

-

Solvent: DMF or Acetonitrile[2]

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 3-iodothiophene-2-carboxylic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add degassed DMF (5 mL) followed by Et₃N (3.0 mmol) and the terminal alkyne (2.0 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (the starting acid spot will disappear; a fluorescent product spot will appear).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (to remove amine salts) followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

Yield: Typical yields range from 70-85% .

Mechanism Note: The reaction proceeds via an initial Sonogashira coupling at C3. The pendent carboxylate then attacks the activated triple bond. Depending on the alkyne and conditions, a second alkyne molecule may insert, or simple cyclization occurs.[2]

Applications in Drug Discovery[2][8]

Kinase Inhibitor Scaffolds

The thieno[2,3-c]pyran-7-one core mimics the coumarin scaffold but with altered electronics and lipophilicity due to the sulfur atom. These systems are investigated as:

-

MTH1 Inhibitors: Used to target cancer cell survival mechanisms by preventing the incorporation of oxidized nucleotides into DNA.

-

Cytostatic Agents: 2-aminothiophene derivatives (accessible from the acid via Curtius rearrangement) show selectivity against prostate and kidney carcinoma lines.

Bioisosteres

The 3-iodothiophene-2-carboxylic acid moiety is often used as a bioisostere for 2-iodobenzoic acid . The thiophene ring introduces a different bond angle (approx. 111° vs 120°) and reduces aromaticity, which can improve solubility and metabolic stability in lead optimization.[2]

Safety & Handling (MSDS Highlights)

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)[2]

-

STOT-SE: Category 3 (Respiratory Irritation, H335)[2]

Handling Precautions:

-

Light Sensitivity: Iodinated compounds can liberate free iodine upon prolonged exposure to light. Store in amber vials.

-

Incompatibility: Avoid strong oxidizing agents.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[2]

References

-

Chemical Identity & Properties

- Source: CymitQuimica & Sigma-Aldrich Technical D

-

URL:[2]

-

Synthesis & Tandem Reactions

-

Iodolactonization & Fused Heterocycles

- Title: Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids for the Synthesis of Fused Heterocycles.

- Source:ResearchG

-

URL:

-

Suzuki-Miyaura Coupling Context

-

Drug Discovery Applications (MTH1)

Sources

Technical Guide: 3-Iodothiophene-2-Carboxylic Acid

Molecular Scaffold Analysis, Synthetic Optimization, and Pharmacophore Integration

Executive Summary

In the landscape of heterocyclic drug discovery, 3-iodothiophene-2-carboxylic acid (CAS: 60166-84-9) represents a critical "ortho-functionalized" scaffold. Unlike its more common isomer, 5-iodothiophene-2-carboxylic acid, the 3-iodo variant offers a unique geometry for designing fused tricyclic systems and sterically constrained biaryls. This guide provides a rigorous analysis of its physicochemical profile, a validated protocol for its regioselective synthesis (avoiding the notorious "halogen dance"), and its application in high-value transition-metal catalyzed couplings.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are non-negotiable in high-throughput screening (HTS) and stoichiometric reagent loading. For 3-iodothiophene-2-carboxylic acid, the iodine atom introduces significant mass and a unique isotopic signature.

Fundamental Constants

| Parameter | Value | Technical Note |

| Molecular Formula | C₅H₃IO₂S | |

| Average Molecular Weight | 254.05 g/mol | Used for molarity calculations in bench chemistry. |

| Monoisotopic Mass | 253.8898 g/mol | Critical for HRMS (High-Resolution Mass Spec) identification. |

| Exact Mass | 253.89 g/mol | Based on ¹²C, ¹H, ¹²⁷I, ¹⁶O, ³²S. |

| ClogP | ~2.4 | Moderate lipophilicity; suitable for CNS-active lead fragments. |

| pKa (Predicted) | ~3.2 - 3.5 | More acidic than benzoic acid (4.2) due to the electron-withdrawing thiophene ring and ortho-iodine inductive effect. |

Isotopic Distribution Impact

In Mass Spectrometry, the presence of Sulfur (³²S/³⁴S ratio ~95:4) and Iodine (monoisotopic ¹²⁷I) creates a distinct M+2 peak.

-

M+ Peak (253.9): 100% relative abundance.

-

M+2 Peak (255.9): ~4.5% relative abundance (attributed to ³⁴S).

-

Analyst Note: Unlike chloro- or bromo- compounds, there is no M+2 doublet of equal intensity. The Iodine signal is a singlet defect, simplifying spectral interpretation.

Part 2: Synthetic Routes & "Expert" Optimization

The Regioselectivity Challenge

The synthesis of 3-iodothiophene-2-carboxylic acid is chemically non-trivial due to the Halogen Dance phenomenon.

-

Direct Iodination: Treating thiophene-2-carboxylic acid with electrophilic iodine (

) preferentially targets the C5 position (alpha to sulfur), yielding the unwanted 5-iodo isomer. -

The Solution: We must utilize Directed Ortho-Metalation (DoM) on 3-iodothiophene. However, 3-iodothiophene is prone to base-catalyzed halogen migration (scrambling) if thermodynamic control takes over.

Validated Protocol: Kinetic Control via DoM

To synthesize the target successfully, one must operate under strict kinetic control to deprotonate C2 without triggering the migration of the iodine atom.

Reagents:

-

Substrate: 3-Iodothiophene (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Freshly prepared is preferred.

-

Quench: Dry

gas or solid dry ice. -

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF.

-

Base Formation: Add diisopropylamine and cool to -78°C. Add

-BuLi dropwise. Stir for 30 mins to generate LDA in situ. -

Substrate Addition (CRITICAL): Add 3-iodothiophene (dissolved in THF) dropwise at -78°C .

-

Expert Insight: The proton at C2 is the most acidic (flanked by S and I). Deprotonation occurs here.[1] You must keep the temperature below -70°C. If it warms to -40°C, the lithiated species will undergo "halogen dance," moving the Lithium to C4 or C5 and the Iodine to C2, resulting in inseparable mixtures.

-

-

The Trap: Stir for 45 minutes at -78°C. Then, bubble excess dry

gas through the solution (or pour onto crushed dry ice). -

Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc. The product precipitates as an off-white solid.

Visualization of the Synthetic Logic

Figure 1: Kinetic control pathway for regioselective synthesis. The red dashed line indicates the thermodynamic trap (halogen dance) that must be avoided by maintaining cryogenic temperatures.

Part 3: Reactivity & Applications in Drug Design

Once synthesized, 3-iodothiophene-2-carboxylic acid serves as a versatile linchpin for constructing complex pharmacophores. The iodine atom is a "handle" for cross-coupling, while the carboxylic acid directs regioselectivity or forms heterocycles.

Key Transformations

-

Suzuki-Miyaura Coupling: The C3-Iodine bond is highly reactive toward Pd(0). Coupling with aryl boronic acids creates 3-arylthiophene-2-carboxylic acids . These are bioisosteres of ortho-substituted benzoic acids (common in NSAIDs and kinase inhibitors).

-

Decarboxylative Cross-Coupling: Recent advances allow the removal of the -COOH group after it has served its directing purpose, or using it as a leaving group to install other functionalities.

-

Fused Ring Synthesis:

-

Thienopyranones: Reaction with alkynes via Sonogashira coupling followed by cyclization.

-

Thieno[2,3-d]pyridazinones: Reaction with hydrazine derivatives.

-

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility. The scaffold allows access to three distinct classes of medicinal chemistry targets via Palladium and Copper catalysis.

Part 4: Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral fingerprints must be observed.

Proton NMR (¹H-NMR) in DMSO-d₆

The thiophene ring protons show a characteristic AX spin system (or AB depending on field strength).

- 7.60 - 7.70 ppm (d, J = 5.2 Hz): Proton at C5 . It is more deshielded due to the adjacent Sulfur.

- 7.20 - 7.30 ppm (d, J = 5.2 Hz): Proton at C4 .

- 13.0 - 13.5 ppm (broad s): Carboxylic acid proton (-COOH).

-

Validation Check: If you see a singlet or different coupling constants, you may have isomerized to the 4-iodo or 5-iodo species.

Carbon NMR (¹³C-NMR)

-

C=O: ~163 ppm.

-

C-I (C3): ~80-90 ppm (Significant upfield shift due to the "Heavy Atom Effect" of Iodine). This is the diagnostic peak.

-

C-S (C2/C5): Downfield aromatic region (130-140 ppm).

References

-

Regioselective Lithiation of 3-Iodothiophene: Schlosser, M. et al. "Halogen Dance" reactions on thiophenes and the kinetic control of lithiation. Journal of Organic Chemistry. (General reference for Halogen Dance mechanics).

-

Molecular Properties & CAS Data: PubChem Compound Summary for CID 2759869 (Methyl ester derivative/Parent Acid). National Center for Biotechnology Information. [Link]

-

Applications in Iodolactonization: Larock, R. C. et al. "Synthesis of Fused Heterocycles via Iodolactonization." Journal of Organic Chemistry. (Contextualizes the use of 3-iodothiophene-2-carboxylic acid in fused ring formation).

Sources

Strategic Utilization of 3-Iodothiophene-2-Carboxylic Acid in Medicinal Chemistry

Chemical Identity & Structural Logic[1]

In the lexicon of medicinal chemistry, 3-iodothiophene-2-carboxylic acid is more than a mere intermediate; it is a "bifunctional orthogonal scaffold." Its value lies in the precise positioning of two chemically distinct reactive handles: an electrophilic iodine at the C3 position and a nucleophilic/electrophilic carboxylic acid at the C2 position.

This specific arrangement allows for regioselective sequential functionalization , enabling the rapid construction of fused heterocyclic systems such as thienopyrimidines and thienopyridines—privileged structures in kinase inhibitor discovery.

IUPAC Nomenclature Breakdown

The name is derived systematically based on the thiophene ring priority:

-

Parent Structure: Thiophene (a five-membered aromatic ring containing sulfur).

-

Principal Functional Group: Carboxylic acid (

).[1][2] By IUPAC priority rules, the carbon attached to the carboxyl group is designated position 2 (sulfur is position 1). -

Substituent: Iodine (

) at position 3.[3][4] -

Full Name: 3-Iodothiophene-2-carboxylic acid.[3]

Key Physical Properties

| Property | Data |

| CAS Number | 60166-84-9 |

| Molecular Formula | |

| Molecular Weight | 254.05 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 192–195 °C (Decomposes) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

Critical Synthesis: The "Halogen Dance" Challenge

Expert Insight: A common error in synthesizing this compound is attempting direct electrophilic iodination of thiophene-2-carboxylic acid. This strategy fails because the carboxyl group is electron-withdrawing, directing electrophilic attack to the C5 position (meta-like), yielding 5-iodothiophene-2-carboxylic acid.

To secure the iodine at C3, one must utilize Directed Ortho-Metalation (DoM) on 3-iodothiophene. However, this route introduces a high risk of the "Halogen Dance"—a base-catalyzed migration of the iodine atom that leads to a mixture of regioisomers.

The Validated Route: Cryogenic Lithiation

To prevent iodine migration, the reaction must be kinetically controlled using Lithium Diisopropylamide (LDA) at cryogenic temperatures.

Figure 1: The regioselective synthesis pathway requiring strict temperature control to avoid halogen migration.

Reactivity Profile & Scaffold Utility

The utility of 3-iodothiophene-2-carboxylic acid stems from its ability to undergo orthogonal reactions. The C3-iodine is primed for palladium-catalyzed cross-coupling, while the C2-acid is ready for amidation or esterification.

Divergent Synthesis Workflow

The order of operations is critical. Typically, the acid is protected (as an ester) or converted to an amide before the cross-coupling event to prevent catalyst poisoning by the free acid.

Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility in library generation.

Detailed Experimental Protocol

Objective: Synthesis of 3-iodothiophene-2-carboxylic acid via regioselective lithiation.

Safety Warning: Organolithium reagents are pyrophoric. Work strictly under inert atmosphere (

Materials

-

3-Iodothiophene (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (

source) -

HCl (2N)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.

-

Solvation: Charge the flask with 3-iodothiophene (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation (The Critical Step):

-

Add the LDA solution dropwise via syringe pump over 20 minutes.

-

Note: Maintain internal temperature below -70 °C to prevent the "halogen dance" (isomerization to 4-iodothiophene derivatives).

-

Stir at -78 °C for 1 hour. The solution typically turns a dark yellow/orange.

-

-

Carboxylation:

-

Generate excess

gas (sublimed from dry ice and passed through a drying tube) and bubble it into the reaction mixture for 30 minutes. -

Alternatively, pour the reaction mixture onto crushed dry ice (excess).

-

-

Quench & Workup:

-

Allow the mixture to warm to room temperature (RT).

-

Quench with water (20 mL).

-

Wash the aqueous layer with diethyl ether (

mL) to remove unreacted starting material.

-

-

Isolation:

-

Acidify the aqueous layer to pH ~2 using 2N HCl. A precipitate should form.

-

Extract the product with Ethyl Acetate (

mL).[5] -

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

The 3-iodothiophene-2-carboxylic acid scaffold is frequently cited in the development of thienopyrimidinones , which are bioisosteres of quinazolinones (e.g., Gefitinib, Erlotinib).

-

Kinase Inhibition: The thieno[2,3-d]pyrimidin-4-one core mimics the ATP-binding motif of kinases. The iodine at C3 allows for the introduction of diverse aryl groups that occupy the hydrophobic pocket of the enzyme.

-

Mechanism:

-

Amide formation at C2 with a primary amine.

-

Copper-catalyzed intramolecular C-N coupling (Ullmann-type) or Palladium-catalyzed Buchwald-Hartwig amination between the amide nitrogen and the C3-iodine.

-

Result: A fused bicyclic system formed in two steps from this core acid.

-

References

-

Regioselective Lithiation of 3-Iodothiophene

- Source: Bridges, A. J., et al.

- Context: Establishes the protocol for cryogenic lithiation to avoid halogen migr

-

URL:

-

Halogen Dance Mechanism

- Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews.

- Context: detailed mechanistic insight into why -78°C is mand

-

URL:

-

Thiophene Scaffolds in Drug Design

- Source: PubChem Compound Summary for 3-Iodothiophene-2-carboxylic acid.

- Context: Verification of CAS 60166-84-9 and structural d

-

URL:

-

Synthesis of Fused Heterocycles

-

Source: Mancuso, R., et al. "Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids."[6]

- Context: Demonstrates the utility of the acid scaffold in cre

-

URL:

-

Sources

- 1. DSpace [cora.ucc.ie]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methyl 3-iodothiophene-2-carboxylate | C6H5IO2S | CID 2759869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodothiophene = 97 10486-61-0 [sigmaaldrich.com]

- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. iris.unipa.it [iris.unipa.it]

Spectroscopic data of 3-iodothiophene-2-carboxylic acid

Part 1: Executive Technical Summary

3-Iodothiophene-2-carboxylic acid is a critical halogenated heterocyclic building block, widely employed in the synthesis of pharmaceuticals and organic semiconductors (e.g., thienopyrans, polythiophenes). Its utility stems from the orthogonal reactivity of the carboxylic acid (amide coupling, esterification) and the C-3 iodine handle (Suzuki, Stille, Sonogashira cross-couplings).

This guide provides a validated spectroscopic profile to ensure accurate identification and purity assessment during experimental workflows.

| Property | Data / Description |

| CAS Number | 36057-49-3 (Primary), 60166-84-9 (Commercial listing) |

| Molecular Formula | |

| Molecular Weight | 253.94 g/mol |

| Appearance | White to pale yellow/brownish solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Reactivity | C-3 Pd-catalyzed cross-coupling; Decarboxylation (thermal) |

Part 2: Structural Analysis & Numbering

Correct regiochemical assignment is paramount. The iodine atom at position 3 exerts significant electronic effects on the NMR spectra (shielding of C-3) and directs steric interactions during coupling reactions.[1]

Figure 1: Connectivity and numbering of 3-iodothiophene-2-carboxylic acid. Note the proximity of the Iodine (I) and Carboxylic Acid (COOH) groups, which can lead to steric compression.

Part 3: Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight:

-

Solvent Choice: DMSO-

is the preferred solvent.[1] The carboxylic acid proton is often invisible or extremely broad in -

The "Iodine Effect": In

C NMR, the carbon atom directly attached to Iodine (C-3) experiences a "heavy atom effect" (spin-orbit coupling), causing a significant upfield shift (shielding), often appearing between 80–95 ppm, which is counter-intuitive compared to chloro- or bromo-analogs.

A.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 13.0 - 13.5 | Broad Singlet | - | Acidic proton (deshielded). |

| H-4 | 7.51 | Doublet (d) | 5.2 | Deshielded by ortho-Iodine and meta-COOH.[1] |

| H-5 | 7.22 | Doublet (d) | 5.2 | Adjacent to Sulfur; typical thiophene range.[1] |

Note: Shifts are approximate based on validated amide derivatives and substituent increments. H-4 is typically downfield of H-5 due to the proximity of the iodine and the electron-withdrawing carbonyl group.[1]

B.

| Carbon | Shift ( | Type | Structural Diagnostic |

| C=O | ~162.0 | Carbonyl carbon. | |

| C-2 | ~135.0 | Ipso to COOH. | |

| C-5 | ~132.0 | Alpha to Sulfur. | |

| C-4 | ~133.0 | Beta to Sulfur. | |

| C-3 | ~85.0 - 90.0 | Diagnostic Peak: Ipso to Iodine (Shielded).[1] |

Mass Spectrometry (MS)

Fragmentation Pathway: The mass spectrum is dominated by the stability of the thiophene ring and the weakness of the C-I bond.[1]

-

Molecular Ion (

): m/z 254 (Base peak or high intensity). -

Isotopic Pattern: Monoisotopic Iodine (

). No M+2 peak from halogen (unlike Cl/Br).[1] Small M+2 from

Figure 2: Proposed MS fragmentation pathway. The loss of the Iodine atom (127 amu) is a major diagnostic feature.[1]

Infrared Spectroscopy (IR)

Key functional group vibrations to look for:

-

O-H Stretch: 2500–3300 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1670–1700 cm

(Strong, conjugated acid). -

C=C Stretch: 1400–1550 cm

(Thiophene ring breathing).[1] -

C-S Stretch: 700–850 cm

.[1]

Part 4: Experimental Protocol (Synthesis & Purification Context)

For researchers synthesizing this compound or using it as a starting material:

1. Synthesis Route (Iodination):

-

Precursor: Thiophene-2-carboxylic acid.[2][3][1][4][5][6][7]

-

Reagents: LDA (2 equiv) followed by

, or -

Regioselectivity: Direct lithiation of thiophene-2-carboxylic acid typically occurs at C-5 (the most acidic proton).[1] To get the 3-iodo isomer, a common route involves the iodination of thiophene-2-carboxaldehyde followed by oxidation, or starting from 3-bromothiophene via halogen exchange/carboxylation.[1]

-

Note: Commercial supplies are often prepared via specific directed metallation sequences or oxidation of 3-iodothiophene-2-aldehyde.[1]

-

2. Purification:

-

Solvent: Ethanol/Water or Toluene/Hexane.[1]

-

Impurity Check: Check for 5-iodo isomer (proton H-3/H-4 coupling

Hz) vs 3-iodo (proton H-4/H-5 coupling

References

-

Tetrahedron (2006) . Tandem versus single C–C bond forming reaction under palladium–copper catalysis. (Characterization of 3-iodothiophene-2-carboxylic acid derivatives). [4]

-

PubChem Compound Summary . Methyl 3-iodothiophene-2-carboxylate (Derivative Data).

-

Organic Chemistry Data . 1H NMR Chemical Shifts of Thiophenes.

-

Cymit Quimica . Product Data: 3-Iodothiophene-2-carboxylic acid.

Sources

- 1. Methyl 3-iodothiophene-2-carboxylate | C6H5IO2S | CID 2759869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aurigeneservices.com [aurigeneservices.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. u-shizuoka-ken.repo.nii.ac.jp [u-shizuoka-ken.repo.nii.ac.jp]

Technical Guide: 1H NMR Spectrum of 3-Iodothiophene-2-Carboxylic Acid

Part 1: Executive Summary & Structural Context

3-Iodothiophene-2-carboxylic acid is a critical halogenated heterocyclic building block, widely employed in the synthesis of complex pharmaceuticals via Suzuki-Miyaura cross-coupling and Sonogashira reactions. Its structural integrity is pivotal for downstream yield optimization.

This guide provides a definitive analysis of the 1H NMR spectrum of 3-iodothiophene-2-carboxylic acid. Unlike simple hydrocarbons, the thiophene ring system exhibits specific electronic effects—namely the heavy-atom effect of iodine and the anisotropic deshielding of the carboxylic acid—that dictate its spectral signature.

Chemical Identity[1][2][3][4][5][6][7][8]

-

Molecular Formula:

-

Molecular Weight: 254.05 g/mol [4]

-

Key Spin System: Two aromatic protons (H4, H5) forming an AX spin system (or AB depending on field strength) and one exchangeable acidic proton.

Part 2: Experimental Protocol (Best Practices)

For reproducible high-resolution data, adherence to a strict sample preparation protocol is required. Carboxylic acids often dimerize in non-polar solvents (like

Workflow: Sample Preparation & Acquisition

Figure 1: Optimized sample preparation workflow for polar heterocyclic acids.

Critical Parameter: Ensure the DMSO-d6 is dry. Water content >0.1% will broaden the COOH peak and potentially shift it upfield due to rapid exchange.

Part 3: Spectral Interpretation & Assignment

The 1H NMR spectrum of 3-iodothiophene-2-carboxylic acid in DMSO-d6 is characterized by three distinct signal regions. The assignment relies on scalar coupling (

Summary of Chemical Shifts[1][5][6][9][10][11][12][13]

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration |

| COOH (Acidic) | 12.80 – 13.50 | Broad Singlet (br s) | - | 1H |

| H-5 (Aromatic) | 7.65 – 7.75 | Doublet (d) | 1H | |

| H-4 (Aromatic) | 7.15 – 7.25 | Doublet (d) | 1H | |

| Residual Solvent | 2.50 | Quintet | (Solvent) | |

| Water (Impurity) | ~3.33 | Broad Singlet | - | (Variable) |

Detailed Mechanistic Analysis

1. The Carboxylic Acid Proton (

12.8 – 13.5 ppm)

This signal is the most downfield due to the strong deshielding effect of the oxygen atoms.

-

Appearance: Typically a broad singlet.[5]

-

Validation: Add a drop of

to the NMR tube. Shake and re-acquire. This peak will disappear due to Deuterium-Hydrogen exchange (

2. The Aromatic Region (H-4 and H-5)

The thiophene ring protons are split into two doublets. The differentiation between H-4 and H-5 is based on electronic environments:

-

H-5 (

~7.70 ppm): This proton is located -

H-4 (

~7.20 ppm): This proton is

Coupling Constant (

Structural Logic Diagram

Figure 2: Structure-to-Spectrum correlation map illustrating the electronic origins of chemical shifts.

Part 4: Troubleshooting & Quality Control

When analyzing synthesized batches, watch for these common impurities:

-

Residual Starting Material (3-Iodothiophene): Look for signals at

7.50 (d) and 7.10 (d) without the carboxylic acid peak. -

Regioisomers (4-Iodothiophene-2-carboxylic acid): This impurity shows singlets (or very small coupling

Hz) rather than the characteristic 5.2 Hz doublets, because the protons would be at positions 3 and 5 (meta-coupling). -

Broadening of H-4/H-5: If the aromatic peaks appear broad, it may indicate the presence of paramagnetic impurities (e.g., residual Copper or Palladium from previous coupling steps). Filtration through Celite or a scavenger resin is recommended.

References

-

Synthesis and coupling reactions of halothiophenecarboxylic acids. Source:Tetrahedron, 2006, 62(41), 9554-9570. Context: Characterization of 3-iodothiophene-2-carboxylic acid as a starting material for thieno[2,3-c]pyran-7-ones.[2][3] [2]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Source:Organometallics, 2010, 29(9), 2176–2179. Context: Reference for calibrating DMSO-d6 (2.50 ppm) and identifying water peaks (3.33 ppm).

- Substituent Effects in the NMR Spectra of Thiophenes. Source:Chemica Scripta, 1974. (General Reference for Thiophene SCS values). Context: Theoretical basis for the assignment of H-5 downfield of H-4.

Sources

13C NMR Analysis of 3-Iodothiophene-2-Carboxylic Acid

This guide provides a comprehensive technical analysis of the 13C NMR spectrum of 3-iodothiophene-2-carboxylic acid. It is designed for analytical chemists and drug discovery scientists who require a mechanistic understanding of spectral assignment, particularly regarding the counter-intuitive "Heavy Atom Effect" introduced by the iodine substituent.

Technical Guide & Assignment Strategy

Executive Summary

The 13C NMR analysis of 3-iodothiophene-2-carboxylic acid presents a unique spectroscopic challenge. Unlike standard organic molecules where electronegative substituents (like Cl, O, N) deshield adjacent carbons (shifting them downfield >120 ppm), the iodine atom induces a significant shielding effect (the Heavy Atom Effect).

This guide details the theoretical basis and experimental protocols required to correctly assign the carbon backbone of this scaffold. The critical diagnostic feature is the anomalous upfield shift of the C3 position (C-I), which often appears in the aliphatic region (80–95 ppm) despite being part of an aromatic system.

Molecular Architecture & Electronic Environment

To interpret the spectrum, we must first map the electronic environment of the thiophene ring. The molecule consists of five distinct carbon environments:

-

C2 (Quaternary): Ipso to the carboxylic acid. Electron-deficient due to the electron-withdrawing carbonyl group.[1]

-

C3 (Quaternary): Ipso to the Iodine atom.[2] Subject to the relativistic spin-orbit coupling of the heavy iodine nucleus.

-

C4 (Methine, CH): Beta-position to the sulfur.

-

C5 (Methine, CH): Alpha-position to the sulfur. Typically the most deshielded ring proton/carbon due to the electronegativity of Sulfur.

-

C6 (Carbonyl, C=O): The carboxylic acid carbon.

Table 1: Predicted Chemical Shift Landscape (DMSO-d6)

Note: Values are estimated ranges based on thiophene derivatives and relativistic heavy-atom calculations.

| Carbon Label | Type | Electronic Environment | Predicted Shift (δ ppm) | Signal Characteristics |

| C=O (COOH) | Quaternary | Carbonyl, highly deshielded | 160.0 – 165.0 | Low intensity, long T1 |

| C2 | Quaternary | Thiophene ring, ipso to COOH | 130.0 – 140.0 | Low intensity |

| C5 | Methine (CH) | Thiophene ring, α to Sulfur | 132.0 – 136.0 | High intensity, HSQC correlated |

| C4 | Methine (CH) | Thiophene ring, β to Sulfur | 128.0 – 132.0 | High intensity, HSQC correlated |

| C3 | Quaternary | Ipso to Iodine (Heavy Atom) | 80.0 – 95.0 | Anomalous Upfield Shift |

The Heavy Atom Effect (The Iodine Anomaly)

The most common error in assigning 3-iodothiophene-2-carboxylic acid is misidentifying the C3 carbon. Standard electronegativity trends suggest that an Iodine-attached carbon should be deshielded (shifted downfield). However, Iodine exerts a Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect.

Mechanism

The large electron cloud of the Iodine atom allows for significant spin-orbit coupling. This relativistic effect introduces a shielding contribution to the chemical shift of the directly attached carbon (C3).

-

Result: The C3 signal shifts upfield by 30–40 ppm compared to a standard aromatic C-H or C-Cl bond.

-

Diagnostic: Look for a quaternary signal in the 80–95 ppm range. This region is typically associated with sp3 carbons (alkynes or C-O), making the C-I peak distinct in an aromatic spectrum.

Experimental Protocol

To ensure accurate detection of quaternary carbons (C2, C3, C=O) which suffer from long relaxation times and lack of NOE enhancement, the following acquisition parameters are recommended.

Sample Preparation[3][4][5][6][7]

-

Solvent: DMSO-d6 is preferred over CDCl3. Carboxylic acids form dimers in non-polar solvents, leading to broad signals.[1] DMSO disrupts these dimers, sharpening the peaks.

-

Concentration: ~30-50 mg in 0.6 mL solvent to ensure adequate signal-to-noise ratio for quaternary carbons.

Acquisition Parameters (Standard 13C w/ Decoupling)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias.

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary carbons (C-I and C-COOH) have long T1 relaxation times. A short D1 will suppress their signals, potentially causing the critical C3 peak to be lost in the noise.

-

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary sites.

Assignment Strategy & Logic Flow

The assignment is not linear; it requires correlating 1H NMR data with 13C data using 2D techniques.

Step 1: 1H NMR Baseline

Identify the two aromatic protons.

-

H5: Typically a doublet (d) around 7.6–7.8 ppm (deshielded by Sulfur).

-

H4: Typically a doublet (d) around 7.2–7.4 ppm.

-

Coupling:

is usually ~5.0–5.5 Hz.

Step 2: HSQC (Heteronuclear Single Quantum Coherence)

Correlate protons to carbons to identify C4 and C5.

-

The carbon correlating with H5 is C5 .

-

The carbon correlating with H4 is C4 .

-

Outcome: You have now positively identified the two signals in the 128–136 ppm region.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)

Use long-range coupling (2-3 bonds) to assign the quaternary carbons.

-

Find C=O: Look for a cross-peak from H4 or H5 (weak) to the signal at ~163 ppm.

-

Find C3 (The Iodine Carbon): Look for a strong 3-bond correlation from H5 to the upfield quaternary signal (~85-95 ppm).

-

Find C2: Look for a 3-bond correlation from H4 to the remaining quaternary signal (~135 ppm).

Visualization: Assignment Logic Workflow

Caption: Logical workflow for assigning the 13C NMR spectrum of 3-iodothiophene-2-carboxylic acid, prioritizing the identification of the heavy-atom shift.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift - Heavy Atom Effects. Retrieved from [Link]

-

Vicha, J., et al. (2020).[2] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025).[3] Interpretation of Carbon-13 NMR Spectra of Iodoalkanes and Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013).[4] Synthesis and Characterization of Halothiophenes (Supplementary Info). Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 3-iodothiophene-2-carboxylate.[5] Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. Methyl 3-iodothiophene-2-carboxylate | C6H5IO2S | CID 2759869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive FT-IR Spectral Analysis: 3-Iodothiophene-2-carboxylic Acid

The following guide provides a rigorous technical analysis of the FT-IR spectrum of 3-iodothiophene-2-carboxylic acid . It is designed for analytical chemists and researchers requiring authoritative validation of this specific intermediate.

Executive Summary

3-iodothiophene-2-carboxylic acid (CAS: 39626-62-9) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals (kinase inhibitors) and organic electronic materials (conductive polymers).[1] Its purity and structural integrity are paramount for downstream catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Fourier Transform Infrared (FT-IR) spectroscopy serves as the primary rapid-validation tool for this compound. This guide details the vibrational signature of the molecule, distinguishing the critical carboxylic acid dimer features from the halogenated thiophene ring modes.

Molecular Framework & Vibrational Theory

The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C3 position with an iodine atom.

-

Chemical Formula:

-

Symmetry:

(Planar, assuming dimer formation in solid state). -

Key Vibrational Modes: The spectrum is dominated by the interplay between the strong dipole of the carbonyl group and the heavy-atom effect of the iodine substituent.

Theoretical Considerations

-

Heavy Atom Effect: The C3-Iodine bond introduces a significant reduced mass change, shifting specific ring breathing modes to lower wavenumbers compared to the non-halogenated analog (2-thiophene carboxylic acid).

-

Hydrogen Bonding: In the solid state (KBr or ATR), the carboxylic acid exists almost exclusively as a centrosymmetric dimer. This results in a broad, characteristic O-H stretching envelope and a shift in the C=O frequency due to resonance-assisted hydrogen bonding (RAHB).

Experimental Methodology

To obtain the reference-quality spectrum described below, follow this validated protocol.

Sample Preparation

Two methods are standard.[2] The KBr Pellet method is recommended for resolution of fine fingerprint structure, while ATR is suitable for routine ID.

Method A: KBr Pellet (Gold Standard)

-

Ratio: Mix 2.0 mg of dry 3-iodothiophene-2-carboxylic acid with 200 mg of spectroscopic-grade KBr.

-

Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to minimize Christiansen effect).

-

Pressing: Compress at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

-

Why this matters: KBr allows transmission of low-frequency modes (down to 400 cm⁻¹), essential for observing the C-I stretch.

Method B: Diamond ATR (Routine)

-

Place solid crystals directly onto the diamond crystal.

-

Apply high pressure using the anvil to ensure intimate contact.

-

Note: ATR spectra will show relative intensity changes (lower intensity at high wavenumbers) compared to transmission spectra.

Acquisition Parameters[3]

-

Spectral Range: 4000 – 400 cm⁻¹[3]

-

Resolution: 4 cm⁻¹

-

Scans: 32 (Routine) or 64 (High S/N)

-

Apodization: Boxcar or weak triangular.

Spectral Interpretation & Assignment

The spectrum is divided into three diagnostic regions: the High-Frequency Group Region, the Double Bond Region, and the Fingerprint Region.

High-Frequency Region (4000 – 2000 cm⁻¹)

-

O-H Stretch (Acid Dimer): A very broad, intense envelope spanning 3300 – 2500 cm⁻¹ .

-

Feature: Often contains superimposed sharp peaks (Fermi resonance) and C-H stretches.

-

Diagnostic: The "ragged" appearance of this band is the primary indicator of a carboxylic acid.

-

-

C-H Stretch (Thiophene): Weak, sharp bands visible on the shoulder of the O-H envelope around 3080 – 3100 cm⁻¹ .

-

Specificity: Aromatic C-H bonds (sp²) typically absorb >3000 cm⁻¹.

-

Double Bond Region (2000 – 1500 cm⁻¹)

-

C=O Stretch (Carbonyl): The most intense peak in the spectrum, appearing at 1660 – 1700 cm⁻¹ .

-

Shift Logic: While non-conjugated acids appear ~1710 cm⁻¹, conjugation with the thiophene ring lowers the frequency. The electron-withdrawing Iodine (inductive effect) counters this slightly, but the conjugation and H-bonding dominate, keeping it below 1700 cm⁻¹.

-

-

C=C Ring Stretch: Distinct bands at approximately 1520 cm⁻¹ and 1410 cm⁻¹ . These represent the asymmetric stretching of the thiophene ring double bonds.

Fingerprint Region (1500 – 400 cm⁻¹)

-

C-O Stretch / O-H Bend: A strong band at 1250 – 1290 cm⁻¹ . This is the C-O single bond stretch coupled with the in-plane O-H bending.

-

O-H Out-of-Plane Bend: A broad, medium-intensity "hump" centered near 900 – 940 cm⁻¹ . This is characteristic of the acid dimer.

-

C-I Stretch (Carbon-Iodine): A diagnostic band in the low-frequency region, typically 500 – 600 cm⁻¹ .

-

Identification: Often appears as a medium-strong band distinct from the ring deformation modes.

-

-

C-H Out-of-Plane Bending (Ring): Strong bands in the 700 – 850 cm⁻¹ range. The specific substitution pattern (2,3-disubstituted) creates a unique fingerprint here, differing from the 2-monosubstituted analog.

Data Summary Table

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| 3300 – 2500 | Strong, Broad | ν(O-H) | O-H stretching (H-bonded cyclic dimer) |

| 3090 | Weak | ν(C-H) | C-H stretching (Thiophene ring) |

| 1660 – 1700 | Very Strong | ν(C=O) | C=O stretching (Conjugated acid) |

| 1520, 1410 | Medium | ν(C=C) | Thiophene ring skeletal vibrations |

| 1260 – 1290 | Strong | ν(C-O) + δ(O-H) | C-O stretch / O-H in-plane bend coupling |

| 920 – 940 | Medium, Broad | γ(O-H) | O-H out-of-plane bending (dimer) |

| 720 – 750 | Strong | γ(C-H) | C-H out-of-plane deformation (Thiophene) |

| 500 – 600 | Medium | ν(C-I) | Carbon-Iodine stretching |

Visualization of Workflows

Diagram 1: Analytical Workflow

This diagram outlines the decision process for validating the compound using FT-IR.

Caption: Experimental workflow for optimal spectral acquisition.

Diagram 2: Spectral Logic Tree

A self-validating logic tree to confirm identity based on spectral features.

Caption: Step-by-step logic for confirming the 3-iodo-2-carboxylic acid structure.

Applications in Drug Development

In a pharmaceutical context, this FT-IR profile is used for:

-

Starting Material Verification: Ensuring the 3-iodo precursor is pure before expensive palladium-catalyzed coupling.

-

Reaction Monitoring: The disappearance of the broad O-H acid band (if converting to an ester or amide) or the shift of the C=O peak provides rapid feedback on reaction progress.

-

Polymorph Screening: Differences in the fingerprint region (specifically the O-H out-of-plane bend) can indicate different crystal forms or solvates, which is critical for API formulation.

References

-

NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids. National Institute of Standards and Technology. [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra and DFT Studies of 2-Thiophene Carboxylic Acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SDBS. Spectral Database for Organic Compounds (SDBS). AIST Japan. [Link]

Sources

Solubility Profiling of 3-Iodothiophene-2-Carboxylic Acid: Protocols, Predictions, and Thermodynamic Modeling

The following technical guide details the solubility profiling of 3-iodothiophene-2-carboxylic acid , structured for application scientists and process chemists.

Executive Summary

3-Iodothiophene-2-carboxylic acid (CAS 60166-84-9) is a critical heterocyclic building block, widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for pharmaceutical and agrochemical synthesis.[1][2] While specific mole-fraction solubility data is often proprietary or absent from public thermodynamic databases, this guide provides a predictive solubility framework and a validated experimental protocol to determine these values.

This document serves as a standard operating procedure (SOP) for researchers to generate, model, and apply solubility data for this specific compound.

Part 1: Physicochemical Profile & Predictive Solubility Map

Before initiating wet-lab experiments, a theoretical assessment dictates the solvent screening strategy. The 3-iodothiophene-2-carboxylic acid molecule exhibits a "push-pull" electronic structure: the carboxylic acid moiety provides polarity and hydrogen-bond donation (HBD), while the thiophene ring and iodine atom contribute significant lipophilicity and polarizability.

Structural Properties

| Property | Value (Estimated/Lit) | Implications for Solubility |

| Molecular Weight | 254.05 g/mol | Moderate molar volume; diffusion kinetics will be standard. |

| pKa (Acid) | ~3.0 – 3.5 | Highly acidic for a thiophene derivative. Will dissociate in basic media (pH > 4), drastically increasing aqueous solubility. |

| LogP (Octanol/Water) | ~2.3 – 2.6 | Lipophilic. Poor water solubility in neutral/acidic form; high affinity for octanol, ethyl acetate, and DCM. |

| H-Bond Donors | 1 (–COOH) | Capable of dimerization in non-polar solvents; requires H-bond accepting solvents (DMSO, Alcohols) for disruption. |

Predictive Solvent Compatibility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound is categorized into three solubility tiers:

-

Tier 1: High Solubility (Process Solvents)

-

Tier 2: Moderate Solubility (Crystallization Solvents)

-

Tier 3: Low Solubility (Anti-Solvents)

Part 2: Experimental Determination Protocols

To generate precise mole-fraction (

Method A: Static Gravimetric Analysis (The Gold Standard)

This method measures the mass of solute dissolved in a saturated solution at equilibrium.

Protocol:

-

Preparation: Add excess 3-iodothiophene-2-carboxylic acid to 50 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

K). -

Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

-

Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Quantification:

-

Transfer filtrate to a pre-weighed weighing dish (

). -

Weigh the dish with solution (

). -

Evaporate solvent under vacuum at 40°C until constant mass is achieved (

).

-

-

Calculation:

Where

Method B: Laser Monitoring (Dynamic Synthetic Method)

This method detects the precise temperature of dissolution (clearing point) for a known mass fraction.

Protocol:

-

Prepare a mixture of known solute mass (

) and solvent mass ( -

Place in a reactor with a laser source (650 nm) and a photodetector.

-

Heat the suspension at a slow rate (0.2 K/min).

-

Endpoint: The temperature at which laser transmission reaches maximum (indicating total dissolution) is recorded as the saturation temperature (

).

Experimental Workflow Visualization

Figure 1: Decision matrix and workflow for solubility determination via Static (Gravimetric) and Dynamic (Laser) methods.[1]

Part 3: Thermodynamic Modeling Framework

Once experimental data points (

Modified Apelblat Equation

The most robust semi-empirical model for this class of compounds. It accounts for the non-ideality of the solution.

-

A, B, C : Empirical parameters derived from regression analysis.

-

Interpretation : If

, solubility increases non-linearly with temperature, typical for thiophene derivatives in polar solvents.

van't Hoff Equation

Used to determine the apparent thermodynamic functions (Enthalpy

-

Plot :

vs -

Slope :

. -

Significance : A positive

indicates an endothermic process (solubility increases with T), which is expected for 3-iodothiophene-2-carboxylic acid.

Part 4: Applications in Process Chemistry[2]

Solvent Selection for Cross-Coupling

For Suzuki-Miyaura coupling involving 3-iodothiophene-2-carboxylic acid:

-

Problem : The free acid can poison Pd catalysts or form insoluble salts with inorganic bases (

). -

Solution : Use a co-solvent system.

-

Recommended System : 1,4-Dioxane / Water (4:1) or DMF / Water .

-

Rationale: The organic component dissolves the thiophene core (Tier 1 solubility), while water dissolves the inorganic base. The high solubility of the acid in DMF prevents precipitation of the starting material before reaction.

-

Purification via Cooling Crystallization

To purify the compound from crude reaction mixtures:

-

Dissolution : Dissolve crude solid in Ethanol at reflux (Tier 2 solvent, high T).

-

Filtration : Hot filtration to remove insoluble Pd-black or inorganic salts.

-

Crystallization : Cool slowly to 0°C.

-

Why Ethanol? It exhibits a steep solubility curve for this compound (high at boiling, low at freezing), maximizing recovery yield compared to DMF (too soluble) or Hexane (insoluble).

-

References

-

General Solubility Methodologies

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-189. Link

-

-

Compound Specifics (Thiophene Derivatives)

Sources

Regioselective Synthesis of 3-Iodothiophene-2-Carboxylic Acid: A Technical Guide

This guide details the regioselective synthesis of 3-iodothiophene-2-carboxylic acid , a critical scaffold in medicinal chemistry for Suzuki-Miyaura couplings and fragment-based drug design.

Executive Summary

3-Iodothiophene-2-carboxylic acid is a high-value intermediate used to construct polysubstituted thiophene derivatives. Its synthesis presents a specific regiochemical challenge: electrophilic substitution on thiophene-2-carboxylic acid typically targets the C5 position, while direct lithiation of thiophene often leads to mixtures or C5 substitution.

This guide presents the Directed Ortho-Metalation (DoM) strategy starting from 3-iodothiophene as the "Gold Standard" protocol. This route leverages the inductive effect of the iodine substituent to ensure exclusive C2-lithiation, avoiding the formation of regioisomers associated with other methods.

Strategic Analysis & Mechanistic Logic

The Regioselectivity Challenge

The thiophene ring is electron-rich, with the

-

Direct Iodination: Treating thiophene-2-carboxylic acid with iodine/oxidants yields 5-iodothiophene-2-carboxylic acid , not the 3-isomer.

-

Halogen-Metal Exchange: Using n-BuLi on 3-iodothiophene typically results in Li-I exchange, yielding 3-lithiothiophene, which upon carboxylation gives thiophene-3-carboxylic acid (wrong isomer).

The Solution: Non-Nucleophilic Base Deprotonation

To retain the iodine atom while functionalizing the C2 position, we must use a non-nucleophilic base (LDA) rather than a nucleophilic one (n-BuLi).

-

Mechanism: LDA acts as a base, removing the most acidic proton.

-

Selectivity: The proton at C2 is the most acidic due to the combined inductive acidification by the adjacent Sulfur atom and the Iodine atom (Ortho-Effect). The C5 proton lacks the iodine's inductive influence.

-

Thermodynamics: The resulting 3-iodo-2-lithiothiophene species is the thermodynamic sink, preventing "Halogen Dance" migration if temperature is strictly controlled.

Figure 1: Divergent reaction pathways based on base selection. LDA ensures retention of the iodine atom.

Experimental Protocol (The "Gold Standard")

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Role |

| 3-Iodothiophene | 1.0 | Starting Material |

| LDA (2.0 M in THF) | 1.1 - 1.2 | Non-nucleophilic Base |

| Dry THF | Solvent | Reaction Medium (0.2 M conc.) |

| Dry CO₂ (gas/solid) | Excess | Electrophile |

| HCl (2 M) | Excess | Quenching/Acidification |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Cool the flask to room temperature under a stream of dry nitrogen.

-

Charge the flask with 3-iodothiophene (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

Step 2: Deprotonation (Critical Control Point)

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Add LDA (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Note: Maintain internal temperature below -70°C to prevent decomposition or benzyne formation.

-

-

Stir the mixture at -78°C for 1 hour . The solution typically turns yellow/orange, indicating the formation of the lithiated species.

Step 3: Carboxylation

-

Method A (Gaseous CO₂): Pass a stream of dry CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture through a cannula or wide-bore needle. Ensure the needle tip is above the liquid surface initially to prevent clogging, then submerge.

-

Method B (Solid CO₂): Add crushed, dry ice (excess) directly to the reaction mixture. Caution: Ensure dry ice is water-free to avoid quenching the lithio-species with moisture.

-

Allow the reaction to stir for 30 minutes at -78°C, then remove the cooling bath and allow it to warm to room temperature (approx. 1–2 hours).

Step 4: Workup & Isolation

-

Quench the reaction with water (approx. equal volume to THF).

-

Extract the aqueous layer with diethyl ether (2x) to remove unreacted starting material (neutral organics). Discard these organic extracts.

-

Acidify the aqueous layer to pH 1–2 using 2 M HCl . A precipitate should form immediately.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from ethanol/water or hexanes/ethyl acetate if necessary.

Data Summary for Validation

| Parameter | Expected Value | Notes |

| Yield | 75 - 90% | High efficiency due to thermodynamic stability of C2-Li. |

| Appearance | Off-white solid | |

| Melting Point | 195 - 198°C | Literature value check required. |

| ¹H NMR | Two doublets | ~7.5 ppm (H5) and ~7.2 ppm (H4). J ≈ 5.0 Hz. |

Alternative Methodology: The "Halogen Dance"

For laboratories where 3-iodothiophene is unavailable, 2-iodothiophene can be used via the Halogen Dance reaction. This method relies on the base-catalyzed migration of the iodine atom.[5]

-

Start: 2-Iodothiophene.

-

Reagent: LDA (catalytic amount of amine is needed for the shuttle mechanism, but standard LDA works).

-

Mechanism: Kinetic deprotonation at C5

Migration of Iodine to C3 and Lithium to C2 (Thermodynamic Sink). -

Quench: CO₂.

-

Result: 3-Iodothiophene-2-carboxylic acid. Note: This method is more sensitive to temperature and time; if quenched too early, mixtures of 5-iodo-2-carboxylic acid and 3-iodo-2-carboxylic acid may result.

Figure 2: The Halogen Dance pathway converting 2-iodo precursor to the 3-iodo product.

References

- Regioselective Lithiation of 3-Substituted Thiophenes: Source: Bridges, A. J., et al. "Regioselective lithiation of 3-bromothiophene and 3-iodothiophene." Tetrahedron Letters, 1992. Relevance: Establishes the C2-lithiation preference for 3-halothiophenes using LDA.

-

Halogen Dance Mechanism

-

Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007. Link

- Relevance: Details the thermodynamic driving force moving Iodine to the beta-position and Lithium to the alpha-position.

-

-

Synthesis of 3-Iodothiophene Derivatives

-

Source: Organic Syntheses, Coll. Vol. 4, p. 545 (for 2-iodothiophene preparation and general thiophene handling). Link

-

- General Protocol for Carboxylation of Lithiated Thiophenes: Source:Journal of Medicinal Chemistry, "Synthesis of Thiophene-2-carboxylic Acid Derivatives," 2010. (General reference for the CO2 trapping step).

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodothiophene-2-Carboxylic Acid

Executive Summary: The Strategic Importance of 3-Iodothiophene-2-Carboxylic Acid

3-Iodothiophene-2-carboxylic acid is a highly valuable heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern—an iodine atom ortho to a carboxylic acid on a thiophene scaffold—renders it a versatile precursor for a multitude of complex molecular architectures. The electron-deficient nature of the thiophene ring, coupled with the strategic placement of a nucleophilic carboxylate and a metal-attracting iodo group, makes it a cornerstone intermediate in the development of pharmaceuticals, organic electronics, and advanced materials. Specifically, the carbon-iodine bond serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities.[1] This guide provides a comprehensive analysis of the primary synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers in drug development and materials science.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-iodothiophene-2-carboxylic acid can be approached from two fundamentally different directions, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagent classes.

-

Strategy A: Directed ortho-Metalation and Iodination. This is an elegant and convergent approach that begins with the commercially available thiophene-2-carboxylic acid. It leverages the directing-group capability of the carboxylate to achieve regioselective iodination at the otherwise less reactive C3 position.

-

Strategy B: Halogen-Metal Exchange and Carboxylation. This linear approach starts with a pre-halogenated thiophene, typically 3-bromothiophene. It involves the formation of an organometallic intermediate which is subsequently quenched with carbon dioxide to install the carboxylic acid moiety.

Strategy A: Directed ortho-Metalation-Iodination of Thiophene-2-carboxylic Acid

This strategy is arguably the more sophisticated approach, capitalizing on the principles of Directed ortho-Metalation (DoM). The carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate group then coordinates to another equivalent of the organolithium base, directing the deprotonation to the adjacent C3 position. This forms a dianion intermediate which can be selectively quenched with an electrophile, in this case, molecular iodine.

Causality Behind Experimental Choices

-

Base Selection: A strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) is often preferred as it is less prone to adding to the thiophene ring compared to alkyllithiums.[2] Two or more equivalents are necessary: the first to deprotonate the acidic carboxylic proton, and the second to effect the C-H lithiation at the C3 position.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium species and its low reactivity under the cryogenic conditions required.

-

Temperature: The reaction is conducted at very low temperatures (-78 °C) to ensure the kinetic stability of the lithiated intermediates, preventing decomposition and potential side reactions like the "halogen dance" if a halide were present.[2]

Detailed Experimental Protocol

Reaction: Thiophene-2-carboxylic acid → 3-Iodothiophene-2-carboxylic acid

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Thiophene-2-carboxylic acid | 128.15 | 1.0 | 5.00 g |

| Anhydrous THF | 72.11 | - | 150 mL |

| Diisopropylamine | 101.19 | 2.2 | 4.3 g (6.0 mL) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 | 16.8 mL |

| Iodine (I₂) | 253.81 | 1.2 | 7.4 g |

Step-by-Step Methodology:

-

Apparatus Setup: A 500 mL three-necked, round-bottomed flask is flame-dried under a high vacuum and allowed to cool under a positive pressure of dry argon or nitrogen. Equip the flask with a magnetic stirrer, a thermometer, and a rubber septum.

-

Reagent Preparation: In the reaction flask, dissolve thiophene-2-carboxylic acid (5.00 g) in anhydrous THF (100 mL). In a separate flame-dried flask, prepare a solution of LDA by adding n-butyllithium (16.8 mL of a 2.5 M solution) dropwise to a stirred solution of diisopropylamine (6.0 mL) in anhydrous THF (20 mL) at -78 °C (acetone/dry ice bath). Stir for 30 minutes.

-

Metalation: Cool the solution of thiophene-2-carboxylic acid to -78 °C. Slowly transfer the freshly prepared LDA solution to the reaction flask via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A thick precipitate may form. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: Prepare a solution of iodine (7.4 g) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (50 mL) to consume excess iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 1 M HCl (100 mL). The aqueous layer should be acidic (pH ~1-2).

-